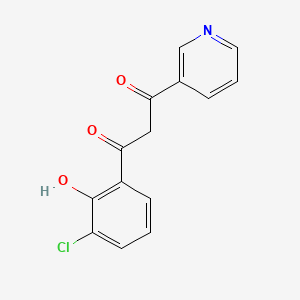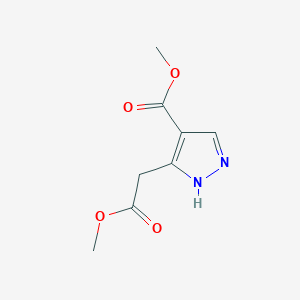
Hydroxy(3-hydroxypropyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(3-hydroxypropyl)propanedioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains both hydroxyl and carboxyl functional groups, making it versatile for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(3-hydroxypropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropionic acid with malonic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, has been explored to produce this compound efficiently. These methods leverage the metabolic pathways of the microorganisms to convert renewable substrates into the target compound .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(3-hydroxypropyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxy(3-hydroxypropyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of biodegradable plastics, adhesives, and other value-added chemicals
Mechanism of Action
The mechanism of action of Hydroxy(3-hydroxypropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hydroxy(3-hydroxypropyl)propanedioic acid can be compared with other similar compounds, such as:
3-Hydroxypropionic acid: Shares similar functional groups but differs in molecular structure and reactivity.
Malonic acid: Contains two carboxyl groups and is used in similar synthetic applications.
Lactic acid: Another hydroxy acid with different properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which provide a versatile platform for various chemical and biological applications .
Properties
CAS No. |
58459-38-4 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-hydroxy-2-(3-hydroxypropyl)propanedioic acid |
InChI |
InChI=1S/C6H10O6/c7-3-1-2-6(12,4(8)9)5(10)11/h7,12H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
IFMWBXZFEGQZNB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)(C(=O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
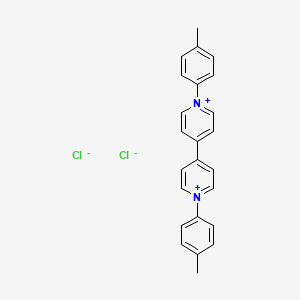

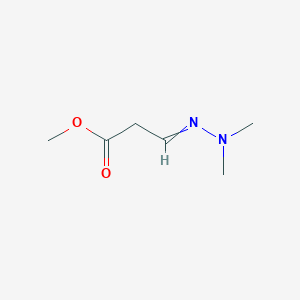

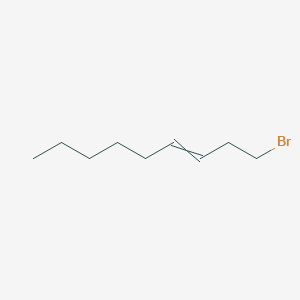
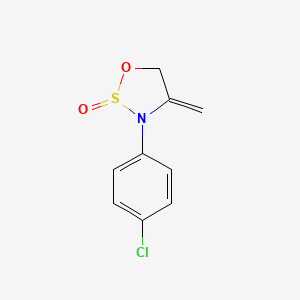
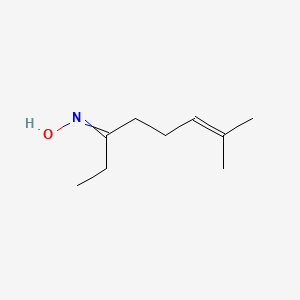

![1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene](/img/structure/B14605848.png)
